4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride
Description
Properties
CAS No. |
1179362-98-1 |
|---|---|
Molecular Formula |
C11H9ClF3N3 |
Molecular Weight |
275.66 g/mol |
IUPAC Name |
4-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-5-9(10(15)16)17-8-4-2-1-3-6(7)8;/h1-5H,(H3,15,16);1H |
InChI Key |
AJUVPYTUDYIMMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(=N)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The Friedländer annulation is a classical method for constructing quinoline scaffolds. For 4-(trifluoromethyl)quinoline-2-carboximidamide hydrochloride, this approach begins with o-trifluoromethylaniline and ethyl ethoxymethylene malonate. Cyclization under acidic conditions yields 3-carbethoxy-4-hydroxy-8-trifluoromethylquinoline. Subsequent saponification with aqueous NaOH generates the carboxylic acid derivative, which undergoes decarboxylation and chlorination with phosphorus oxychloride (POCl₃) to introduce the 4-chloro group.
The carboximidamide functionality is introduced via nucleophilic substitution. Treating 4-chloro-8-trifluoromethylquinoline with guanidine hydrochloride in dimethylformamide (DMF) at 120°C for 12 hours replaces the chloro group with the carboximidamide moiety. Final salification with HCl in ethanol yields the hydrochloride salt.
Optimization and Challenges
Key challenges include controlling regioselectivity during annulation and minimizing side reactions during chlorination. Using iodine as a catalyst in POCl₃ improves chlorination efficiency, achieving yields of 80–85% for the 4-chloro intermediate. However, the multi-step nature of this method (5–6 steps) results in an overall yield of 40–45%, necessitating rigorous purification after each step.
Suzuki Coupling-Based Synthesis
Building Block Preparation
This method leverages palladium-catalyzed cross-coupling to introduce substituents at specific positions. Starting with 6-bromoquinoline-3-carboxylate, Suzuki coupling with trifluoromethylphenylboronic acid installs the trifluoromethyl group at the 4-position. The bromine substituent serves as a leaving group for subsequent functionalization.
Imidamide Formation
After coupling, the ester group at the 2-position is reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) at −78°C. The aldehyde is then converted to the carboximidamide via condensation with hydroxylamine hydrochloride, followed by cyclization with trifluoroacetic anhydride (TFAA). Final hydrochloride salt formation is achieved using HCl gas in anhydrous ether.
Advantages and Limitations
Suzuki coupling offers precise control over substitution patterns, making this method ideal for synthesizing analogues. Reported yields for the coupling step exceed 70%, but the reliance on expensive palladium catalysts (e.g., PdCl₂(dppf)) and stringent anhydrous conditions increases production costs.
One-Pot Twin-Catalysis Approach
Catalyst System
A novel one-pot method employs dual catalysts: silica-supported ferric chloride (SilFeC) and zinc chloride. Aniline derivatives react with methyl vinyl ketone (MVK) in acetic acid under nitrogen, facilitated by SilFeC (1.5 equiv) at 70°C. Zinc chloride (1 equiv) is added subsequently to promote cyclodehydration, forming the quinoline core.
Functionalization Steps
The trifluoromethyl group is introduced via electrophilic substitution using trifluoromethyl iodide (CF₃I) in the presence of CuI. Carboximidamide installation follows the same guanidine-mediated substitution as in Method 1. This approach reduces reaction steps but requires careful control of CF₃I’s reactivity to avoid over-fluorination.
Yield and Scalability
Initial yields for the one-pot quinoline formation are 55–65%, with overall yields dropping to 30–35% after functionalization. While scalable, the method’s reliance on gaseous CF₃I complicates industrial application.
Microwave-Assisted Cyclization
Reaction Design
Microwave irradiation accelerates the cyclization of β-(o-trifluoromethylanilino)-propanoic acid derivatives. Using phosphorus oxychloride and iodine under microwave conditions (120°C, 40 minutes), the 4-chloroquinoline intermediate forms directly, bypassing decarboxylation.
Efficiency Gains
Microwave irradiation reduces reaction times from hours to minutes and improves yields to 75–80% for the chlorination step. Subsequent carboximidamide installation proceeds as described in Method 1.
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Cost | Scalability |
|---|---|---|---|---|
| Friedländer Annulation | 5–6 | 40–45% | Moderate | Industrial |
| Suzuki Coupling | 4 | 50–55% | High | Laboratory |
| Twin Catalysis | 3 | 30–35% | Low | Pilot Scale |
| Microwave-Assisted | 4 | 60–65% | High | Laboratory |
Key Observations :
Chemical Reactions Analysis
Hydrolysis Reactions
The carboximidamide group in this compound undergoes hydrolysis under acidic or basic conditions, yielding amine and carboxylic acid derivatives. The trifluoromethyl group enhances stability by reducing hydrolytic susceptibility compared to unsubstituted analogues.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl, reflux | Amine (NH₂) + carboxylic acid |
| Basic Hydrolysis | NaOH, aqueous | Amine (NH₂) + carboxylate salt |
Nucleophilic Substitution
The carboximidamide moiety reacts with nucleophiles (e.g., alcohols, amines) via nucleophilic attack. The trifluoromethyl group increases electrophilicity at the reactive site, facilitating substitution.
| Nucleophile | Conditions | Product Type |
|---|---|---|
| Alcohols (ROH) | Acid catalyst | Amidine derivatives |
| Amines (RNH₂) | Base catalyst | Guanidine analogues |
Cross-Coupling Reactions
The quinoline scaffold allows for cross-coupling reactions, such as Suzuki or Heck reactions, at the trifluoromethyl-substituted position. These reactions are influenced by the trifluoromethyl group’s electron-withdrawing nature, which directs reactivity.
| Reaction Type | Catalyst | Reagents | Outcome |
|---|---|---|---|
| Suzuki Coupling | Pd-based | Boronic acids | Biaryl quinoline hybrids |
| Heck Reaction | Pd(0) | Alkenes | Alkene-linked derivatives |
Condensation Reactions
The compound participates in condensation reactions, forming heterocyclic or polymeric structures. For example, reaction with carbonyl compounds (e.g., aldehydes) generates imine-like derivatives.
| Reactant | Conditions | Product Type |
|---|---|---|
| Aldehydes (RCHO) | Acid catalyst | Schiff base derivatives |
| Ketones (RCOR') | Base catalyst | β-lactam analogues |
Influence of the Trifluoromethyl Group
The trifluoromethyl substituent enhances lipophilicity and metabolic stability, as observed in pharmacokinetic studies of related quinoline derivatives . This group also directs reactivity by stabilizing intermediates during substitution or coupling reactions.
Comparison with Analogues
Structural modifications (e.g., position of substituents) significantly alter reactivity. For example, compounds with trifluoromethyl groups at different positions exhibit varied stability and substitution efficiency.
| Compound | Key Feature | Reactivity Profile |
|---|---|---|
| 4-(Trifluoromethyl)quinoline... | Trifluoromethyl at position 4 | High stability, directed substitution |
| 6-(Trifluoromethyl)quinoline... | Trifluoromethyl at position 6 | Altered regioselectivity |
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives, including 4-(trifluoromethyl)quinoline-2-carboximidamide hydrochloride, exhibit potent antimicrobial properties. Studies have shown that modifications to the quinoline structure can lead to enhanced activity against a variety of pathogens. For instance, derivatives with trifluoromethyl substitutions have been linked to increased lipophilicity and improved biological interactions, making them suitable for further development as antimicrobial agents .
Anticancer Properties
Quinoline derivatives are being explored for their anticancer potential. The unique properties of this compound may contribute to its efficacy in targeting cancer cells. Various studies have documented the synthesis of related compounds that demonstrate significant cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes, such as α-glucosidase. Inhibitors targeting this enzyme are crucial in managing type 2 diabetes mellitus. In vitro studies have demonstrated that derivatives of quinoline can effectively inhibit α-glucosidase activity, with some compounds showing IC50 values comparable to established drugs like acarbose .
Interaction Studies
Understanding the interaction profile of this compound is essential for elucidating its biological effects. Interaction studies focus on binding affinities and efficacy against biological targets, which are critical for optimizing therapeutic applications.
Synthesis Techniques
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Starting Material Preparation : Initial synthesis often begins with readily available quinoline derivatives.
- Functionalization : The trifluoromethyl group is introduced through electrophilic aromatic substitution.
- Carboximidamide Formation : The final step involves forming the carboximidamide moiety through condensation reactions.
These synthetic strategies are adaptable based on the desired purity levels and available starting materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoline ring structure enables the compound to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Features :
- Structural Motifs: The quinoline scaffold provides a rigid aromatic system for π-π interactions, while the trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism .
- Synthetic Utility : Patent applications highlight its use in multi-step syntheses of pharmacologically active compounds, such as kinase inhibitors and antimicrobial agents. For example, it serves as a precursor in reactions involving coupling with pyrimidine or pyridine derivatives (e.g., Reference Examples 81 and 109) .
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs
The following compounds share structural similarities, including trifluoromethyl groups or amidine functionalities:
Key Observations :
Performance Insights :
- Reactivity: The carboximidamide group in 4-(Trifluoromethyl)quinoline-2-carboximidamide HCl facilitates nucleophilic substitutions more efficiently than sulfonic acid derivatives (e.g., Example 381) .
- Yield and Purity : While direct yield data is unavailable, intermediates synthesized via similar methods achieve high HPLC purity (e.g., retention time 1.18 minutes under SMD-TFA05 conditions) .
Commercial and Research Relevance
- Cost Comparison: Cyclobutene-dione derivatives (JPY 27,400–32,600/100 mg) are significantly more expensive than 4-(Trifluoromethyl)quinoline-2-carboximidamide HCl, likely due to complex stereochemistry and low-scale production .
- Therapeutic Potential: Unlike pyridine-based analogs, the quinoline scaffold is prevalent in antimalarial (e.g., chloroquine) and anticancer agents, suggesting broader pharmacological applicability for this compound .
Research Findings and Implications
- Structural Advantages : The trifluoromethyl group enhances binding to hydrophobic pockets in target proteins (e.g., kinases), while the amidine group participates in hydrogen bonding, as seen in related spirocyclic carboxamides .
- Limitations: High fluorine content may lead to metabolic inertness but could increase bioaccumulation risks compared to non-fluorinated analogs.
Biological Activity
4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. Quinoline derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H7ClF3N3
- Molecular Weight : 263.63 g/mol
- CAS Number : [not provided]
The biological activity of 4-(trifluoromethyl)quinoline derivatives is often attributed to their ability to interact with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Quinoline compounds can inhibit specific enzymes or receptors involved in disease pathways, making them valuable in drug development.
Antiviral Activity
Recent studies have highlighted the antiviral properties of quinoline derivatives. For instance, a series of quinoline analogues were identified as potent inhibitors against enterovirus D68 (EV-D68), a virus associated with respiratory illness. The structure-activity relationship (SAR) indicated that modifications at the trifluoromethyl position significantly influenced antiviral potency. Compounds with this substitution showed a marked increase in efficacy compared to their non-trifluoromethyl counterparts, suggesting that this functional group plays a crucial role in enhancing biological activity .
Anticancer Activity
Research has also focused on the anticancer potential of quinoline derivatives. A study demonstrated that certain quinoline compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The specific effects of this compound on cancer cell lines remain to be fully elucidated but are expected to follow similar mechanisms due to structural similarities with other active quinoline derivatives .
Case Studies and Research Findings
- Antiviral Efficacy :
- Anticancer Studies :
- Selectivity and Toxicity :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves functionalization of quinoline scaffolds. For example, trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions (e.g., using intermediates like 4-chloro-6-(trifluoromethyl)quinoline ). Characterization relies on / NMR, HPLC for purity (>97.0%), and mass spectrometry to confirm molecular weight (e.g., 231.60 g/mol for related analogs ). Thermal stability is assessed via melting point determination (mp 62–64°C for similar chlorinated quinolines ).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and employ eye wash stations/safety showers for accidental exposure. Storage requires airtight containers in dry, ventilated areas to prevent degradation or moisture absorption . For spills, neutralize with inert adsorbents (e.g., dry sand) and avoid environmental release .
Q. How is structural confirmation achieved for derivatives of this compound?
- Methodological Answer : Advanced spectroscopic techniques include:
- NMR : NMR to track trifluoromethyl groups.
- X-ray crystallography : Resolves steric effects of bulky substituents.
- HPLC-MS : Validates purity and identifies byproducts (e.g., chlorinated impurities in analogs ).
Advanced Research Questions
Q. How can computational reaction design improve synthesis efficiency and reduce trial-and-error approaches?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and optimize reaction pathways. ICReDD’s integrated approach combines computational reaction path searches with experimental feedback loops to narrow optimal conditions (e.g., solvent selection, temperature gradients) . For example, simulating trifluoromethyl group reactivity reduces side reactions in quinoline functionalization .
Q. What strategies resolve contradictions in reported reaction yields for this compound’s derivatives?
- Methodological Answer : Systematic analysis includes:
- Design of Experiments (DoE) : Varies parameters (e.g., catalyst loading, solvent polarity) to identify critical factors.
- Cross-validation : Compare yields under inert vs. aerobic conditions, as oxygen sensitivity may explain discrepancies .
- Byproduct profiling : Use GC-MS/HPLC to trace unaccounted intermediates (e.g., dehalogenated byproducts in chlorinated precursors ).
Q. How can membrane separation technologies enhance purification of this compound?
- Methodological Answer : Nanofiltration or reverse osmosis membranes selectively separate charged species (e.g., hydrochloride salts) from organic solvents. CRDC subclass RDF2050104 highlights membrane efficiency in isolating polar intermediates, reducing reliance on column chromatography . Process parameters (pH, pressure) are optimized via simulation tools (e.g., Aspen Plus) .
Q. What role does the trifluoromethyl group play in modulating biological activity, and how is this evaluated?
- Methodological Answer : The -CF group enhances metabolic stability and lipophilicity. Assays include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
